N-(Piperidin-2-ylmethyl)cyclopropanamine
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Overview
Description
“N-(Piperidin-2-ylmethyl)cyclopropanamine” is a chemical compound with the molecular formula C9H18N2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “N-(Piperidin-2-ylmethyl)cyclopropanamine” consists of a piperidine ring attached to a cyclopropane ring via a methylene bridge . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives, including “N-(Piperidin-2-ylmethyl)cyclopropanamine”, can undergo various chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The exact chemical reactions involving “N-(Piperidin-2-ylmethyl)cyclopropanamine” are not specified in the available resources.Physical And Chemical Properties Analysis
“N-(Piperidin-2-ylmethyl)cyclopropanamine” has a molecular weight of 154.25 g/mol . Other physical and chemical properties specific to this compound are not provided in the available resources.Scientific Research Applications
Analytical Profiling and Biological Matrix Analysis : N-(Piperidin-2-ylmethyl)cyclopropanamine, as part of the arylcyclohexylamines group, has been studied for its analytical profiles using techniques like gas chromatography and mass spectrometry. This research is significant for understanding its presence in biological matrices like blood and urine (De Paoli et al., 2013).
Pharmaceutical Building Block Diversification : The compound has potential use in pharmaceuticals, particularly in the diversification of building blocks for drug development. For instance, electrochemical methods have been developed for the cyanation of piperidines, a closely related compound, enhancing their applications in synthesizing unnatural amino acids (Lennox et al., 2018).
Atropine-Like Activities : Derivatives of piperidine, a related compound, have been synthesized and tested for their atropine-like activities. Understanding these activities contributes to medicinal chemistry and pharmacology research (Yoshida et al., 1985).
CCR2 Receptor Antagonists : Research into compounds carrying small alicyclic groups, such as cyclopropyl, attached to the piperidine ring has led to the discovery of novel CCR2 receptor antagonists. These findings are pivotal in developing treatments for diseases involving the CCR2 receptor (Butora et al., 2006).
Synthesis of Orthogonally Protected Derivatives : The synthesis of orthogonally protected derivatives of piperidines, including those similar to N-(Piperidin-2-ylmethyl)cyclopropanamine, has significant implications in medicinal chemistry and drug discovery (Košak et al., 2014).
Cytotoxic Activity Against Cancer Cells : Some derivatives of piperidines have shown significant cytotoxic activity against cisplatin-resistant ovarian cancer cells. This research is crucial in the fight against cancer and the development of new chemotherapy drugs (Najajreh et al., 2002).
Future Directions
Piperidine derivatives, including “N-(Piperidin-2-ylmethyl)cyclopropanamine”, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and play a crucial role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
properties
IUPAC Name |
N-(piperidin-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h8-11H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZMLOJPELKMRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693572 |
Source
|
Record name | N-[(Piperidin-2-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-2-ylmethyl)cyclopropanamine | |
CAS RN |
1250526-55-6 |
Source
|
Record name | N-[(Piperidin-2-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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